4-(4-Hydroxyphenoxy)benzonitrile
Overview
Description
4-(4-Hydroxyphenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H9NO2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Effectiveness
4-Hydroxy-benzonitrile derivatives, including 4-(4-Hydroxyphenoxy)benzonitrile, have been studied for their herbicidal properties. Research conducted by Szigeti et al. (1985) utilized principal component analysis to understand the mode of action of these compounds in various bioassays. They found that the effectiveness of these compounds is primarily influenced by the number of substituents and the presence of a free hydroxy group (Szigeti, Cserháti, & Bordás, 1985).
Material Science and Polymer Chemistry
Wang et al. (2015) explored the preparation of hydroxy-containing phthalonitrile resins, demonstrating the significance of 4-hydroxyphenoxy phthalonitrile in synthesizing polymers with notable thermal stability and a high glass transition temperature. This research highlights the role of such compounds in developing advanced materials (Wang, Hu, Zeng, & Yang, 2015).
Spectroscopy and Photophysics
Küpper, Schmitt, and Kleinermanns (2002) conducted a detailed study on the electronic spectrum of p-cyanophenol (4-hydroxy-benzonitrile) using spectroscopy. Their work contributes to understanding the photophysical properties of such compounds, which is essential for applications in spectroscopy and materials science (Küpper, Schmitt, & Kleinermanns, 2002).
Pharmaceutical Research
In the pharmaceutical sector, this compound derivatives have been explored for their potential in drug design. Li et al. (2008) synthesized a nonsteroidal androgen receptor antagonist using a derivative, highlighting the compound's significance in developing new medications (Li et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-(4-hydroxyphenoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOVNHCRRUOGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403915 | |
Record name | 4-(4-hydroxyphenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63555-08-8 | |
Record name | 4-(4-hydroxyphenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-(4-Hydroxyphenoxy)benzonitrile?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound, which is C13H8FNO2 []. From this formula, we can calculate the molecular weight to be 217.20 g/mol.
Q2: What can you tell us about the structure of this compound based on the research findings?
A2: The research reveals that this compound is synthesized from 3,4-difluorobenzonitrile and hydroquinone []. The molecule consists of two aromatic rings connected by an ether (oxygen) linkage. Interestingly, these two rings are not coplanar but are twisted relative to each other with a dihedral angle of 70.9° []. This information is valuable for understanding potential interactions with other molecules or within biological systems.
Q3: How does the crystal structure of this compound influence its potential properties?
A3: The abstract mentions that the crystal structure of this compound is stabilized by O—H⋯N hydrogen bonds, creating zigzag chains of molecules []. This type of intermolecular interaction can influence the compound's melting point, solubility, and even its stability. Understanding the arrangement of molecules in the solid state can be crucial for pharmaceutical applications, where factors like dissolution rate and bioavailability are important.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.